1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride chemical properties
1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride chemical properties
An In-depth Technical Guide to the Chemical Properties and Applications of 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride
Abstract
The 1,2,3,4-tetrahydroquinoline (THQ) nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of biologically active compounds and natural products.[1][2] This guide provides a comprehensive technical overview of a specific, functionalized derivative: 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride. Tailored for researchers, chemists, and drug development professionals, this document delves into the compound's physicochemical properties, outlines a rational synthetic approach, details expected analytical characterization, explores its chemical reactivity for further derivatization, and discusses its potential applications in modern drug discovery. The insights herein are grounded in established chemical principles and data from the broader class of THQ derivatives, offering a predictive and practical framework for laboratory investigation.
Molecular Profile and Physicochemical Properties
1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride is the hydrochloride salt of an amine-substituted saturated heterocyclic system. The core structure consists of a benzene ring fused to a six-membered nitrogen-containing ring, with a primary amine substituent at the 4-position. The dihydrochloride form indicates that both the secondary amine within the tetrahydroquinoline ring and the primary exocyclic amine are protonated.
| Property | Value | Source |
| Molecular Formula | C₉H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 221.13 g/mol | [3] |
| IUPAC Name | 1,2,3,4-tetrahydroquinolin-4-amine;dihydrochloride | [3] |
| PubChem CID | 53407077 | [3] |
| Appearance | Predicted to be a solid, crystalline substance. | General knowledge of amine salts. |
| Solubility | Expected to be soluble in water and polar protic solvents (e.g., methanol, ethanol) and insoluble in nonpolar organic solvents. | General knowledge of amine salts. |
Synthesis and Purification
While specific literature detailing the synthesis of this exact compound is sparse, a robust and logical pathway can be designed based on well-established transformations for analogous structures. The most direct approach involves the reductive amination of the corresponding ketone, 1,2,3,4-tetrahydroquinolin-4-one.
Proposed Synthetic Workflow
The synthesis is envisioned as a two-step process starting from the commercially available 1,2,3,4-tetrahydroquinolin-4-one. The first step introduces the amine functionality, and the second step converts the resulting free base into its stable dihydrochloride salt.
Caption: Proposed two-step synthesis of the target compound.
Experimental Protocol: Reductive Amination
This protocol describes the conversion of the ketone to the free amine. The choice of a mild reducing agent like sodium cyanoborohydride (NaBH₃CN) is critical as it selectively reduces the intermediate iminium ion in the presence of the ketone starting material.
Materials:
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1,2,3,4-Tetrahydroquinolin-4-one
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Ammonium acetate (NH₄OAc)
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Sodium cyanoborohydride (NaBH₃CN)
-
Methanol (MeOH)
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Dichloromethane (DCM)
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Brine
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Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
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To a solution of 1,2,3,4-tetrahydroquinolin-4-one (1.0 eq) in methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.
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Cool the reaction mixture to 0 °C in an ice bath.
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Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Causality: Adding the reducing agent slowly at a reduced temperature helps control the reaction exotherm and prevents potential side reactions.
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Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
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Once the starting material is consumed, quench the reaction by slowly adding water.
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Concentrate the mixture under reduced pressure to remove most of the methanol.
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Partition the residue between DCM and saturated NaHCO₃ solution. Extract the aqueous layer twice more with DCM.
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Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 1,2,3,4-tetrahydroquinolin-4-amine free base.
Purification and Salt Formation
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Purification of Free Base: The crude amine can be purified using flash column chromatography on silica gel, eluting with a gradient of DCM/MeOH, often with a small percentage of triethylamine or ammonia to prevent protonation and tailing on the acidic silica.
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Protocol for Dihydrochloride Salt Formation:
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Dissolve the purified free amine in a minimal amount of a suitable solvent like anhydrous diethyl ether or methanol.
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Add a solution of HCl in diethyl ether or 1,4-dioxane (2.2 eq) dropwise with stirring.
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The dihydrochloride salt will typically precipitate out of the solution.
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Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. Self-Validation: The formation of a crystalline solid and a sharp melting point are initial indicators of purity. Final validation requires the spectroscopic analysis detailed below.
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Spectroscopic and Analytical Characterization
The following data are predictive, based on the known structure and spectral information for the parent 1,2,3,4-tetrahydroquinoline scaffold.[4][5][6]
| Technique | Expected Observations |
| ¹H NMR | Aromatic Protons: 4H, complex multiplets in the δ 6.5-7.5 ppm range. NH₂⁺ (ring): 1H, broad singlet, exchangeable with D₂O. NH₃⁺ (C4-amine): 3H, broad singlet, exchangeable with D₂O. CH (C4): 1H, multiplet, adjacent to NH₃⁺ and C3 protons. CH₂ (C2): 2H, multiplet, benzylic position. CH₂ (C3): 2H, multiplet, diastereotopic protons. |
| ¹³C NMR | Expected to show 9 distinct signals corresponding to the 9 carbon atoms. Aromatic carbons in the δ 115-150 ppm range. Aliphatic carbons (C2, C3, C4) in the δ 20-60 ppm range. |
| Mass Spec (ESI+) | For the free base: Expected [M+H]⁺ corresponding to the exact mass of C₉H₁₂N₂. Key fragments would arise from loss of NH₃ or cleavage of the saturated ring. |
| IR Spectroscopy | N-H Stretch: Broad band from 2500-3200 cm⁻¹ characteristic of amine salts (NH₂⁺ and NH₃⁺). Aromatic C-H Stretch: ~3000-3100 cm⁻¹. Aliphatic C-H Stretch: ~2850-2960 cm⁻¹. Aromatic C=C Bending: ~1450-1600 cm⁻¹. |
Chemical Reactivity and Derivatization Potential
The presence of two distinct amine functionalities and an electron-rich aromatic ring makes this molecule a versatile building block for creating chemical libraries for structure-activity relationship (SAR) studies.
Caption: Key reaction sites for derivatization of the THQ-4-amine core.
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Reactivity at the C4-Amine: As a primary aliphatic amine, this group is a potent nucleophile. It is the most likely site for reactions such as acylation (with acyl chlorides or anhydrides), sulfonylation (with sulfonyl chlorides), and reaction with isocyanates to form ureas. This position is a prime handle for modifying compound properties to improve biological activity or pharmacokinetic profiles.
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Reactivity at the N1-Position: The secondary amine within the ring is aniline-like. While it is also nucleophilic, its reactivity can be modulated by the electronic effects of the aromatic ring. It can undergo similar acylation and alkylation reactions, though conditions may need to be optimized to achieve selectivity between the two amine sites if the free base is used.
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Reactivity of the Aromatic Ring: The aniline moiety is strongly activating towards electrophilic aromatic substitution (SEAr), directing incoming electrophiles to the ortho and para positions (C5 and C7). However, in the dihydrochloride salt form, the protonated ammonium groups are strongly deactivating. Therefore, SEAr reactions like halogenation or nitration would require harsh conditions or would necessitate performing the reaction on an N-protected intermediate.
Applications in Medicinal Chemistry and Drug Discovery
The THQ scaffold is a key component in numerous therapeutic agents, including those targeting cancer, neurodegenerative diseases, and infectious pathogens.[1][7][8] The 4-amino derivative serves as a strategic starting point for developing new chemical entities in these areas.
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Central Nervous System (CNS) Agents: The THQ framework is common in drugs targeting the CNS.[7] The ability to derivatize the 4-amino group allows for the systematic exploration of interactions with receptors and enzymes implicated in conditions like Alzheimer's and Parkinson's disease.
-
Oncology: Many anti-cancer agents feature complex heterocyclic structures. The THQ core provides a rigid scaffold to which various pharmacophoric elements can be attached via the 4-amino linker to target kinases or other cancer-related pathways.[7]
-
Anti-Infective Agents: THQ derivatives have shown promise as antimalarial and antiviral compounds.[1] The 4-amino group can be used to introduce functionality that mimics natural substrates or disrupts pathogen-specific biological processes.
Caption: Logic for using the C4-amine in Structure-Activity Relationship (SAR) studies.
Safety, Handling, and Storage
As a novel chemical, 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride should be handled with care, assuming it is potentially hazardous. The safety data for the parent compound, 1,2,3,4-tetrahydroquinoline, indicates it can cause skin, eye, and respiratory irritation.[9][10]
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Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles.[11]
-
Handling: Handle the compound in a well-ventilated laboratory fume hood to avoid inhalation of dust or powder.[11] Avoid contact with skin and eyes.[9]
-
Storage: Store in a tightly sealed, properly labeled container in a cool, dry, and well-ventilated area.[9] Keep away from strong oxidizing agents. The free base form can be sensitive to air and light and may oxidize over time, developing a pale amber color.[12] The dihydrochloride salt is expected to be more stable.
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Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations. Do not allow it to enter the environment.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 53407077, 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride. Available: [Link]
-
Patel, K., & Kumari, P. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. Available: [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2026). The Crucial Role of 1,2,3,4-Tetrahydroquinoline in Modern Drug Discovery. Available: [Link]
-
Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules. Available: [Link]
-
Katritzky, A. R., et al. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. MDPI. Available: [Link]
-
Polugalova, N. N., et al. (2006). Reaction of 1,2,3,4-Tetrahydroisoquinoline Enamines with Quinones. Chemistry of Heterocyclic Compounds. Available: [Link]
-
Kumar, A., et al. (2013). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. Journal of Chemical and Pharmaceutical Research. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 69460, 1,2,3,4-Tetrahydroquinoline. Available: [Link]
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7046, 1,2,3,4-Tetrahydroisoquinoline. Available: [Link]
-
International Journal of Scientific & Technology Research. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. Available: [Link]
-
ChemRxiv. (2021). Expedient Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-4-carboxylates. Available: [Link]
-
The Good Scents Company. (n.d.). 1,2,3,4-tetrahydroquinoline. Available: [Link]
-
ResearchGate. (n.d.). Applications of synthesized 1,2,3,4‐tetrahydroquinoline derivatives. Available: [Link]
-
NIST. (n.d.). Quinoline, 1,2,3,4-tetrahydro-. NIST Chemistry WebBook. Available: [Link]
-
The Journal of Organic Chemistry. (2025). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available: [Link]
-
Wikipedia. (n.d.). Tetrahydroquinoline. Available: [Link]
-
PubMed. (1993). Synthesis and pharmacological properties of 1,2,3,4-tetrahydroisoquinoline derivatives. Available: [Link]
-
ResearchGate. (2014). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Available: [Link]
-
ResearchGate. (2013). Synthesis of 1,2,3,4-Tetrahydroisoquinoline Derivatives. Available: [Link]
-
The Journal of Organic Chemistry. (2025). Synthesis of Indoline- and 1,2,3,4-Tetrahydroquinoline-Based Symmetrical Triarylmethanes. Available: [Link]
Sources
- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. 1,2,3,4-Tetrahydroquinolin-4-amine dihydrochloride | C9H14Cl2N2 | CID 53407077 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,2,3,4-Tetrahydroquinoline | C9H11N | CID 69460 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Quinoline, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 6. 1,2,3,4-Tetrahydroquinoline(635-46-1) 1H NMR [m.chemicalbook.com]
- 7. nbinno.com [nbinno.com]
- 8. Tetrahydroquinoline - Wikipedia [en.wikipedia.org]
- 9. echemi.com [echemi.com]
- 10. 1,2,3,4-tetrahydroquinoline, 635-46-1 [thegoodscentscompany.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. 1,2,3,4-Tetrahydroquinoline | 635-46-1 [chemicalbook.com]
